



eCF506 In Vitro Assay Protocol for Cell Lines: Application Notes and Protocols

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Compound of Interest		
Compound Name:	eCF506	
Cat. No.:	B10774080	Get Quote

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Introduction

eCF506, also known as NXP900, is a potent and highly selective, orally bioavailable inhibitor of Src tyrosine kinase.[1][2][3] It exhibits a unique mechanism of action by locking Src in its native, inactive conformation.[4][5][6] This conformational selection inhibits both the enzymatic and scaffolding functions of Src, preventing the phosphorylation of downstream targets and the formation of protein complexes, such as with Focal Adhesion Kinase (FAK).[4][5] This dual inhibition of Src's functions confers increased anti-cancer properties and potentially greater tolerability compared to other Src/ABL inhibitors.[4] eCF506 has demonstrated subnanomolar potency against Src and displays over a thousand-fold selectivity against ABL kinase.[3][4] Preclinical studies have shown its efficacy in various cancer models, including breast and esophageal squamous cancer.[2][5]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of **eCF506** in various cancer cell lines.

Data Presentation

Table 1: In Vitro Potency of **eCF506** in various Cancer Cell Lines



Cell Line	Cancer Type	Assay Type	Parameter	Value (µM)
MDA-MB-231	Triple-Negative Breast Cancer	Proliferation Assay	GI50	0.015 - 0.22
BT-549	Triple-Negative Breast Cancer	Proliferation Assay	GI50	0.015 - 0.22
MDA-MB-157	Triple-Negative Breast Cancer	Proliferation Assay	GI50	0.015 - 0.22
MCF7	ER+ Breast Cancer	Proliferation Assay	GI50	0.015 - 0.22
ZR-75.1	ER+ Breast Cancer	Proliferation Assay	GI50	0.015 - 0.22
T-47D	ER+ Breast Cancer	Proliferation Assay	GI50	0.015 - 0.22
JIMT-1	HER2+ Breast Cancer	Proliferation Assay	GI50	0.015 - 0.22
LAMA-84	Chronic Myeloid Leukemia	Proliferation Assay	GI50	>10
KCL-22	Chronic Myeloid Leukemia	Proliferation Assay	GI50	>10
K-562	Chronic Myeloid Leukemia	Proliferation Assay	GI50	>10
MCF10A	Non-malignant Breast Epithelial	Proliferation Assay	EC50	>10

Table 2: Kinase Inhibition Profile of eCF506



Kinase	IC50 (nM)
Src	< 0.5[1]
YES1	2.1[2]
ABL	>500

Experimental Protocols Cell Proliferation (GI50) Assay

This protocol is designed to determine the concentration of **eCF506** that inhibits the proliferation of cancer cell lines by 50% (GI50).

Materials:

- Cancer cell lines of interest (e.g., MDA-MB-231, MCF7)
- Complete cell culture medium (specific to the cell line)
- eCF506 (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, resazurin)[2]
- DMSO
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-1,500 cells per well and allow them to adhere and reach exponential growth phase for 24-48 hours.[7]
- Compound Preparation: Prepare a serial dilution of **eCF506** in complete cell culture medium. The final DMSO concentration should be kept below 0.1%.[7] A typical concentration range



to test is 0.001 to 10 µmol/L.[4]

- Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of eCF506. Include a vehicle control (DMSO only) and a notreatment control.
- Incubation: Incubate the plates for 5 days.[4]
- Viability Assessment (MTT Assay):
 - Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.[8]
 - Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[8]
 - Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of viability against the log of the eCF506 concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Src and FAK Phosphorylation

This protocol is used to assess the effect of **eCF506** on the phosphorylation of Src (at Y419) and FAK.

Materials:

- Cancer cell lines (e.g., MDA-MB-231, MCF7)
- eCF506
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-p-Src (Y419), anti-Src, anti-p-FAK (Y397), anti-FAK
- Secondary antibodies (HRP-conjugated)
- SDS-PAGE gels and blotting apparatus



- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of eCF506 (e.g., 0.01, 0.1, 1 μM) for a specified time (e.g., 6 hours).[6]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct engagement of **eCF506** with its target protein, Src, in a cellular context.[9] Ligand binding stabilizes the target protein, leading to a higher melting temperature.[9]

Materials:



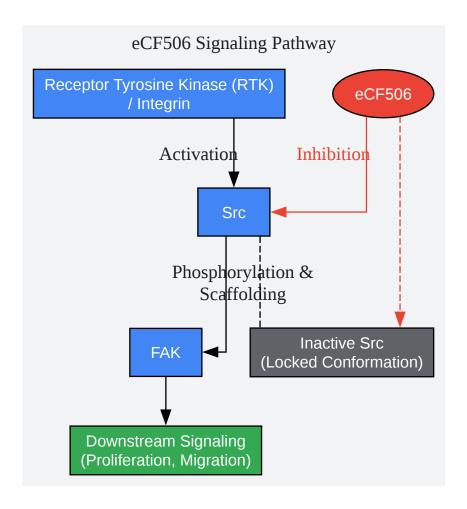
- Cancer cell line (e.g., MDA-MB-231)
- eCF506
- DMSO
- PBS
- Thermal cycler or heating block
- Cell lysis equipment (e.g., sonicator)
- Western blot analysis materials (as described above)

Procedure:

- Cell Treatment: Treat cells with eCF506 (e.g., 0.3 μmol/L) or DMSO (vehicle control) for 1 hour.[6]
- Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.[10]
- Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated protein by centrifugation.
- Western Blot Analysis: Analyze the amount of soluble Src in the supernatant by Western blotting as described in the previous protocol.
- Data Analysis: Plot the amount of soluble Src as a function of temperature for both eCF506treated and control samples. A shift in the melting curve to a higher temperature for the eCF506-treated sample indicates target engagement.

Visualizations

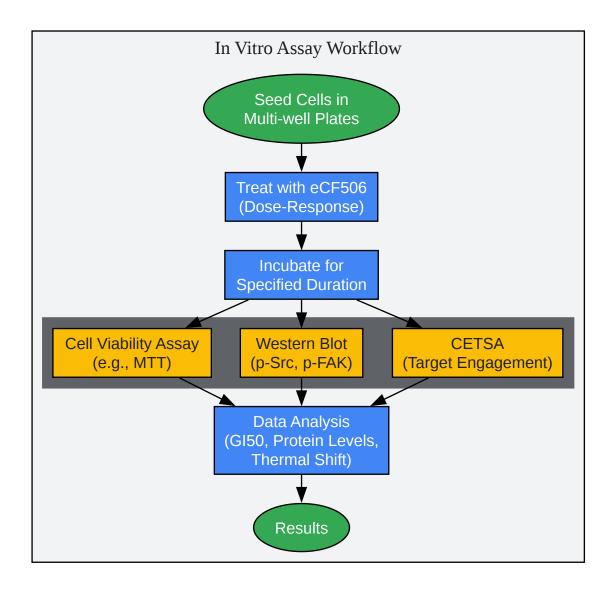




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Caption: **eCF506** locks Src in an inactive state, blocking downstream signaling.





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Caption: Workflow for evaluating **eCF506** in cell-based assays.

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